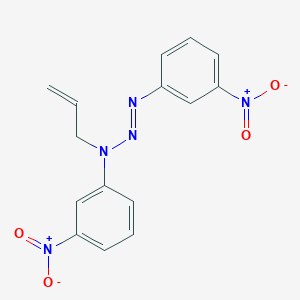![molecular formula C18H15ClN4O3 B11696620 4-{[(4-Chloro-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11696620.png)
4-{[(4-Chloro-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Chlor-3-nitrophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrazolon-Kern, eine Phenylgruppe und einen Chlor-Nitro-Phenyl-Anteil umfasst.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 4-{[(4-Chlor-3-nitrophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on beinhaltet typischerweise die Kondensation von 4-Chlor-3-nitrobenzaldehyd mit 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei eine Base wie Natriumhydroxid oder Kaliumcarbonat die Kondensationsreaktion erleichtert .
Industrielle Produktionsmethoden
Dies würde die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Implementierung von kontinuierlichen Durchflussverfahren zur Steigerung der Effizienz und Skalierbarkeit beinhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{[(4-Chlor-3-nitrophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Die Chlorgruppe kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator für Reduktionsreaktionen und Nucleophile wie Amine oder Thiole für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Reduktion der Nitrogruppe ein Aminoderivat ergeben, während die Substitution der Chlorgruppe verschiedene substituierte Derivate ergeben könnte .
Wissenschaftliche Forschungsanwendungen
4-{[(4-Chlor-3-nitrophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 4-{[(4-Chlor-3-nitrophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es beispielsweise bestimmte Enzyme hemmen oder mit Zellrezeptoren interagieren, um seine Wirkungen auszuüben. Die genauen Wege und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 4-{[(4-Chloro-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen umfassen:
- 4-{[(4-Chlor-3-nitrophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on-Derivate mit verschiedenen Substituenten am Phenylring.
- Andere Pyrazolon-Derivate mit ähnlichen strukturellen Merkmalen .
Einzigartigkeit
Die Einzigartigkeit von 4-{[(4-Chlor-3-nitrophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C18H15ClN4O3 |
|---|---|
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
4-[(4-chloro-3-nitrophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H15ClN4O3/c1-12-17(18(24)22(21(12)2)14-6-4-3-5-7-14)20-11-13-8-9-15(19)16(10-13)23(25)26/h3-11H,1-2H3 |
InChI-Schlüssel |
KQKIASXYHXCNJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696552.png)
![(5Z)-3-(3-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696556.png)
![(4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696559.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696566.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696576.png)

![(3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696580.png)

![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11696587.png)

![2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11696602.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696603.png)
![N-(Dibenzo[B,D]furan-1-YL)acetamide](/img/structure/B11696612.png)
